molecular formula C9H12BrNO4S B3305334 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide CAS No. 923126-56-1

2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No.: B3305334
CAS No.: 923126-56-1
M. Wt: 310.17 g/mol
InChI Key: DDLOQCYMDABSIK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxy-N-methylbenzenesulfonamide is a high-purity benzenesulfonamide derivative offered at 98% purity . This compound is of significant interest in medicinal chemistry, particularly in the development of novel antimitotic agents. Research into structurally similar sulfonamides has demonstrated their potential as potent inhibitors of tubulin polymerization, a well-established target in antitumor chemotherapy . By binding to the colchicine site on tubulin, these compounds disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase and the induction of apoptotic cell death in human cancer cell lines . The specific bromo and dimethoxy substitution pattern on the benzensulfonamide scaffold is a key feature explored in "methoxy and bromo scans" to optimize antitumor potency and investigate replacements for the traditional trimethoxyphenyl (TMP) ring, aiming to improve drug-like properties . As such, this compound serves as a valuable chemical tool for researchers studying tubulin dynamics, mechanism-of-action studies, and structure-activity relationship (SAR) campaigns in oncology drug discovery. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S/c1-11-16(12,13)9-5-8(15-3)7(14-2)4-6(9)10/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLOQCYMDABSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide typically involves the bromination of 4,5-dimethoxy-N-methylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and functional groups:

Compound Name Molecular Formula Key Functional Groups Key Features
2-Bromo-4,6-dinitroaniline C₆H₄BrN₃O₄ Bromine, nitro, amine High polarity, detected in textiles (up to 282 µg/g), mutagenic potential
3,5-Dinitrobromobenzene C₆H₃BrN₂O₄ Bromine, nitro Co-occurs with 2-bromo-4,6-dinitroaniline in textiles, structural precursor
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ Bromine, methoxy, ketone Log KOW = 2.1, moderate lipophilicity, stable under standard conditions
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C₁₀H₁₄BrNO₂ Bromine, methoxy, phenethylamine Psychoactive designer drug, distinct from sulfonamides in reactivity

Key Observations:

  • Polarity and Adsorption: 2-Bromo-4,5-dimethoxy-N-methylbenzenesulfonamide’s sulfonamide group and methoxy substituents likely increase polarity compared to nitro-containing analogs like 2-bromo-4,6-dinitroaniline. This could result in adsorption tendencies in analytical systems, similar to the peak tailing observed in GC analysis for polar compounds .
  • Lipophilicity: The acetophenone derivative (log KOW = 2.1) is less lipophilic than typical sulfonamides, suggesting that this compound may have higher solubility in polar solvents but reduced membrane permeability compared to non-sulfonamide brominated compounds .

Toxicity and Regulatory Status

  • 2-Bromo-4,6-dinitroaniline: Found in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic and skin-sensitization risks .
  • This compound: No direct toxicity data are provided, but sulfonamides generally exhibit lower acute toxicity compared to nitroaromatics. However, prolonged exposure risks (e.g., sensitization) cannot be ruled out without specific studies.
  • 2-Bromo-4'-methoxyacetophenone: Classified as non-PBT (persistent, bioaccumulative, toxic) under REACH, indicating a lower environmental hazard profile .

Stability and Reactivity

  • The acetophenone derivative demonstrates chemical stability under standard storage conditions , whereas nitroaromatics like 2-bromo-4,6-dinitroaniline may degrade under UV light or heat due to nitro group reactivity.
  • Sulfonamides, including the target compound, are generally stable under acidic and basic conditions, making them suitable for pharmaceutical or agrochemical applications, though this is speculative based on structural analogs .

Biological Activity

2-Bromo-4,5-dimethoxy-N-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • A bromine atom at the 2-position.
  • Methoxy groups at the 4 and 5 positions on the benzene ring.
  • An N-methyl group attached to the sulfonamide moiety.

This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various microbial strains, suggesting a mechanism that may involve disruption of microbial cell walls or interference with metabolic pathways.

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, which may provide therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It can influence oxidative stress levels within cells, affecting their survival and proliferation.
  • Signal Transduction Pathway Interference : By modulating pathways such as NF-kB and MAPK, it can alter cellular responses to stress and inflammation.

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on various bacterial strains confirmed the effectiveness of this compound in inhibiting growth. The results indicated that it could serve as a lead compound for developing new antibiotics .
  • Cancer Cell Line Study : Research involving HeLa cells showed that treatment with the compound led to significant reductions in cell viability after 48 hours, with observed morphological changes indicative of apoptosis .

Q & A

Q. What are the recommended synthetic routes for 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonation, bromination, and methylation steps. Critical reaction conditions include:
  • Temperature control during bromination (e.g., 0–5°C to minimize side reactions).
  • Catalyst selection (e.g., Lewis acids like AlCl₃ for sulfonation).
  • Solvent polarity (e.g., dichloromethane for sulfonyl chloride intermediates).
    Yield optimization requires monitoring intermediate purity via TLC or HPLC. For bromination, stoichiometric excess of bromine (1.2–1.5 eq.) is recommended, but excess must be quenched to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.
  • Single-crystal X-ray diffraction for absolute configuration validation, particularly for resolving ambiguities in methoxy and bromine positioning .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane.
  • Experimental Design Implications :
  • Use DMSO for biological assays to ensure dissolution.
  • For crystallization trials, mix solvents like ethanol/water (7:3 v/v) to achieve supersaturation.
    Solubility profiles correlate with crystal packing motifs, as seen in related sulfonamide derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve conflicting yield data in the synthesis of this compound?

  • Methodological Answer : Apply factorial design to isolate critical variables (e.g., temperature, reagent stoichiometry). For example:
  • Use a 2³ factorial matrix to test interactions between bromine equivalents, reaction time, and solvent volume.
  • Analyze results via ANOVA to identify statistically significant factors.
    Computational tools like ICReDD’s reaction path search methods can narrow optimal conditions by integrating quantum chemical calculations with experimental feedback .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or biological target interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., bromine’s susceptibility to substitution).
  • Molecular docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    Cross-validate computational predictions with experimental kinetic studies .

Q. How can researchers address contradictions in reported spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Cross-validation : Compare data with structurally analogous compounds (e.g., N-methylbenzenesulfonamides in Acta Crystallographica databases) .
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing shift discrepancies.
  • Crystallographic validation : Use X-ray data to confirm substituent positions and reassign ambiguous peaks .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH profiling : Test stability in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis at acidic pH).
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent bromine loss .

Q. How does the compound’s crystal packing influence its reactivity in solid-state reactions?

  • Methodological Answer : Analyze crystal structures to identify:
  • Hydrogen-bonding networks : Dimethoxy groups may form C–H···O interactions, reducing accessibility for electrophiles.
  • π-stacking interactions : Planar sulfonamide moieties can hinder bromine displacement in the solid state.
    Use mechanochemical grinding with catalysts (e.g., K₂CO₃) to enhance solid-state reactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide

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